N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrClN3O5S2 and its molecular weight is 544.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits a notable chemical reactivity profile, serving as a precursor for constructing diverse nitrogen heterocyclic compounds. For instance, compound 4, derived from this chemical, demonstrated versatility as a building block for nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through its interactions with various bifunctional nucleophiles (Farouk et al., 2021).
Antimicrobial Applications
Several derivatives of this compound have been synthesized and investigated for their antimicrobial properties. One study synthesized sixteen 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, finding that some exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Moreover, a series of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and displayed significant antibacterial activity, with 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showing the best results (Iqbal et al., 2017).
Urease Inhibition and Anticancer Activity
A notable application includes the compound's role in urease inhibition, particularly against Helicobacter pylori. Two novel series of Dihydropyrimidine-hydroxamic acid hybrids were synthesized and evaluated for in vitro Helicobacter pylori urease inhibition, leading to the discovery of potent inhibitors (Mamidala et al., 2021). Additionally, some derivatives of this compound demonstrated potent antitumor activity against several human cancer cell lines, comparable to doxorubicin, a commonly used chemotherapeutic drug (Hafez & El-Gazzar, 2017).
Properties
CAS No. |
931942-70-0 |
---|---|
Molecular Formula |
C19H15BrClN3O5S2 |
Molecular Weight |
544.82 |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-6-11(8-13(15)21)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-14-5-3-2-4-12(14)20/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
VJGDLPCYHMYDBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)Cl |
solubility |
not available |
Origin of Product |
United States |
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